Ethyl 14-oxopentadec-2-enoate
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Overview
Description
Ethyl 14-oxopentadec-2-enoate: is an organic compound belonging to the class of enoate esters. It is characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a carbon-carbon double bond at the α,β position. This compound has a molecular formula of C₁₇H₃₀O₃ and a molecular weight of 282.418 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 14-oxopentadec-2-enoate can be synthesized through the alkylation of enolate ions. The enolate ion is formed by the deprotonation of a carbonyl compound using a strong base such as sodium hydride, sodium amide, or lithium diisopropylamide. The enolate ion then reacts with an alkyl halide in an S_N2 reaction to form the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents like tetrahydrofuran and controlled temperatures to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Ethyl 14-oxopentadec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various esters and amides
Scientific Research Applications
Ethyl 14-oxopentadec-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 14-oxopentadec-2-enoate involves its interaction with molecular targets through its α,β-unsaturated ester group. This group can undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Ethyl 3-oxobutanoate:
Ethyl 3-nitrohex-2-enoate: This compound shares the enoate ester structure and undergoes similar chemical reactions.
Ethyl 3-dimethylaminobut-2-enoate: Another enoate ester with comparable reactivity
Uniqueness: Ethyl 14-oxopentadec-2-enoate is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where longer-chain esters are required .
Properties
CAS No. |
113279-99-5 |
---|---|
Molecular Formula |
C17H30O3 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
ethyl 14-oxopentadec-2-enoate |
InChI |
InChI=1S/C17H30O3/c1-3-20-17(19)15-13-11-9-7-5-4-6-8-10-12-14-16(2)18/h13,15H,3-12,14H2,1-2H3 |
InChI Key |
JBMQPNQJXGCCDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCCCCCCCCCC(=O)C |
Origin of Product |
United States |
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